molecular formula C16H14N4OS B2593131 N-(4-{2-[(pyridin-3-yl)amino]-1,3-thiazol-4-yl}phenyl)acetamide CAS No. 1023536-90-4

N-(4-{2-[(pyridin-3-yl)amino]-1,3-thiazol-4-yl}phenyl)acetamide

Cat. No.: B2593131
CAS No.: 1023536-90-4
M. Wt: 310.38
InChI Key: AQSOQLGNSGOEFM-UHFFFAOYSA-N
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Description

N-(4-{2-[(pyridin-3-yl)amino]-1,3-thiazol-4-yl}phenyl)acetamide is a compound that has garnered significant interest in the fields of chemistry and pharmacology. This compound features a unique structure that includes a pyridine ring, a thiazole ring, and an acetamide group. Its complex structure allows it to participate in various chemical reactions and makes it a potential candidate for numerous scientific applications.

Mechanism of Action

Target of Action

Similar compounds have been known to inhibit the activity of tyrosine kinases . Tyrosine kinases play a crucial role in the modulation of growth factor signaling, thereby influencing cell growth and differentiation.

Mode of Action

It can be inferred from related compounds that it may bind to its target through numerous hydrogen bonds, hydrophobic c–h…π and π…π interactions . This binding could potentially inhibit the activity of the target, leading to changes in cellular processes.

Pharmacokinetics

It is suggested that compounds with a tpsa >140 a o are expected to have poor oral bioavailability .

Biochemical Analysis

Biochemical Properties

It is known that the compound contains a pyridine ring, which is a common structure in many biologically active compounds . The pyridine ring can participate in various biochemical reactions, potentially interacting with enzymes, proteins, and other biomolecules . The nature of these interactions would depend on the specific biochemical context and the other functional groups present on the N-(4-{2-[(pyridin-3-yl)amino]-1,3-thiazol-4-yl}phenyl)acetamide molecule .

Cellular Effects

Based on its structure, it is possible that it could influence cell function by interacting with various cellular components . For example, it could potentially impact cell signaling pathways, gene expression, and cellular metabolism . The specific effects would likely depend on the concentration of the compound and the specific type of cell .

Molecular Mechanism

It is possible that it could exert its effects at the molecular level by binding to biomolecules, inhibiting or activating enzymes, or causing changes in gene expression .

Dosage Effects in Animal Models

Such information could provide valuable insights into the compound’s potential therapeutic applications and safety profile .

Metabolic Pathways

Understanding these pathways could provide insights into the compound’s biological effects and potential drug interactions .

Transport and Distribution

Such information could help to predict the compound’s effects on different tissues and organs .

Subcellular Localization

Understanding where the compound localizes within cells could provide insights into its potential effects on cellular function .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-{2-[(pyridin-3-yl)amino]-1,3-thiazol-4-yl}phenyl)acetamide typically involves the reaction of 2-aminopyridine with α-bromoketones under specific conditions. The reaction is carried out in toluene, with iodine and tert-butyl hydroperoxide (TBHP) as promoters. This method is mild and metal-free, making it an environmentally friendly option .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

N-(4-{2-[(pyridin-3-yl)amino]-1,3-thiazol-4-yl}phenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the acetamide group can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of this compound oxide.

    Reduction: Formation of N-(4-{2-[(pyridin-3-yl)amino]-1,3-thiazol-4-yl}phenyl)ethylamine.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-(4-{2-[(pyridin-3-yl)amino]-1,3-thiazol-4-yl}phenyl)acetamide has a wide range of applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(4-{2-[(pyridin-3-yl)amino]-1,3-thiazol-4-yl}phenyl)acetamide is unique due to its combination of a pyridine ring, a thiazole ring, and an acetamide group. This unique structure allows it to participate in a wider range of chemical reactions and enhances its potential for various scientific applications.

Properties

IUPAC Name

N-[4-[2-(pyridin-3-ylamino)-1,3-thiazol-4-yl]phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N4OS/c1-11(21)18-13-6-4-12(5-7-13)15-10-22-16(20-15)19-14-3-2-8-17-9-14/h2-10H,1H3,(H,18,21)(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AQSOQLGNSGOEFM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)C2=CSC(=N2)NC3=CN=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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